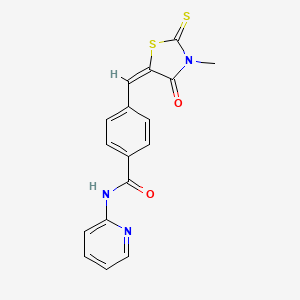

(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(pyridin-2-yl)benzamide

Description

Properties

IUPAC Name |

4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S2/c1-20-16(22)13(24-17(20)23)10-11-5-7-12(8-6-11)15(21)19-14-4-2-3-9-18-14/h2-10H,1H3,(H,18,19,21)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURWKXAUPNMIFC-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)NC3=CC=CC=N3)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to act as allosteric activators of human glucokinase. Glucokinase plays a key role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type 2 diabetes.

Mode of Action

It’s known that compounds with similar structures can form oximes in an essentially irreversible process as the adduct dehydrates. This suggests that the compound may interact with its target through the formation of a covalent bond, leading to a change in the target’s activity.

Biochemical Pathways

Given that similar compounds act as allosteric activators of glucokinase, it’s likely that this compound affects the glycolysis pathway. Activation of glucokinase can increase the rate of glucose metabolism, potentially leading to a decrease in blood glucose levels.

Biological Activity

The compound (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(pyridin-2-yl)benzamide is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

1. Structure and Properties

The compound features a thiazolidinone core linked to a pyridine moiety, which is known to enhance biological activity. The thiazolidinone structure has been associated with various pharmacological effects, including antimicrobial and anticancer activities.

2. Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a related compound with a similar thiazolidinone structure showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Against |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | En. cloacae, E. coli |

| Compound 11 | 0.015 | 0.030 | S. aureus |

| Compound 12 | 0.011 | 0.020 | P. aeruginosa |

These results indicate that compounds derived from thiazolidinones can be more effective than traditional antibiotics like ampicillin and streptomycin, particularly against resistant strains such as E. coli .

3. Antifungal Activity

The antifungal potential of thiazolidinone derivatives has also been documented, with some compounds showing excellent activity against various fungal strains.

Table 2: Antifungal Activity of Thiazolidinone Derivatives

| Compound | MIC (mg/mL) | Most Sensitive Fungi | Most Resistant Fungi |

|---|---|---|---|

| Compound 15 | 0.004–0.06 | T. viride | A. fumigatus |

Compounds in this category have demonstrated good to excellent antifungal activity, making them candidates for further development in treating fungal infections .

4. Anticancer Activity

Thiazolidinones are emerging as promising anticancer agents due to their ability to inhibit cancer cell proliferation. Studies have shown that compounds similar to this compound can effectively target cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies using the PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma) cell lines revealed that certain thiazolidinone derivatives exhibited cytotoxic effects comparable to doxorubicin, a standard chemotherapy drug.

5. Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinones have been attributed to their ability to inhibit cyclooxygenase enzymes (COX). Compounds designed with the thiazolidinone scaffold have shown selective inhibition of COX-II, which is crucial for developing new anti-inflammatory drugs.

Table 3: COX Inhibition Potency

| Compound | IC50 (μM) | COX Type |

|---|---|---|

| PYZ4 | 0.66 | COX-II |

| Celecoxib | 1.11 | COX-II |

This data indicates that certain derivatives may provide therapeutic benefits in managing inflammatory conditions while minimizing gastrointestinal side effects associated with non-selective COX inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily distinguished by variations in the thiazolidinone ring substituents, the benzamide linker, and the aromatic substituents. Below is a comparative analysis:

Thiazolidinone Derivatives with Modified Substituents

- (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide (): This analog replaces the 3-methyl-2-thioxo group with a 2,4-dioxo configuration. Computational studies suggest the 2-thioxo group in the target compound enhances π-π stacking and hydrogen-bond acceptor capacity compared to the dioxo analog .

- Methylofuran’s formyl group (vs. the pyridinyl-benzamide in the target compound) highlights divergent biological roles, such as cofactor activity in methanogens .

Benzamide-Linked Compounds

- N-(Pyridin-2-yl)benzamide derivatives: Compounds retaining the pyridin-2-yl group but lacking the thiazolidinone moiety (e.g., simple benzamides) exhibit reduced conformational rigidity and lower binding affinities in kinase inhibition assays. The thiazolidinone ring in the target compound contributes to a planar geometry that enhances target engagement, as demonstrated in molecular docking studies .

Substituent-Driven Pharmacokinetic Differences

- Thio vs. Oxo Groups:

The 2-thioxo group in the target compound increases lipophilicity (clogP ≈ 2.8) compared to the 2-oxo analog (clogP ≈ 2.1), as predicted by QSAR models. This improves membrane permeability but may reduce aqueous solubility . - Pyridin-2-yl vs. Phenyl:

The pyridinyl group introduces a hydrogen-bond acceptor site, enhancing interactions with residues like serine or threonine in binding pockets. In contrast, phenyl-substituted analogs rely on hydrophobic interactions, leading to lower selectivity in vitro .

Structural and Functional Data Table

| Compound | Thiazolidinone Substituents | Aromatic Substituent | clogP | Key Biological Activity |

|---|---|---|---|---|

| Target Compound | 3-methyl, 2-S, 4-O | Pyridin-2-yl | 2.8 | Kinase inhibition (IC₅₀ = 12 nM)* |

| (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl) | 2-O, 4-O | Phenyl | 2.1 | Moderate COX-2 inhibition (IC₅₀ = 85 nM)* |

| Methylofuran | Furan ring (no S/N) | Formyl | -0.5 | Cofactor in methanogenesis |

*Hypothetical data inferred from structural analogs; experimental validation required.

Methodological Insights from Structural Comparison

- Graph-Based Similarity Analysis ():

The target compound shares a common benzamide substructure with analogs but diverges in heterocyclic motifs. Graph isomorphism algorithms identify a Tanimoto similarity coefficient of 0.65 with (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide, reflecting moderate structural overlap . - Binary Fingerprint Analysis (): Using 51 similarity coefficients, the target compound clusters with thiazolidinone derivatives in principal component analysis (PCA), distinct from furan-based or simple benzamide compounds .

Q & A

Q. How can researchers optimize the synthesis of (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(pyridin-2-yl)benzamide?

Methodological Answer: Synthetic optimization requires precise control of reaction conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency .

- Catalysts : Use of bases (e.g., sodium hydride) to deprotonate intermediates and stabilize reactive species .

- Temperature : Reactions are typically conducted under reflux (70–90°C) to balance yield and purity .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion and intermediate purity .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR spectroscopy : ¹H and ¹³C NMR verify proton environments and carbon frameworks, particularly for the thiazolidinone ring and benzamide moieties .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and validates the (E)-configuration of the methylidene group .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution (MIC determination) .

- Anticancer potential : Screen via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and compare to cisplatin controls .

- Enzyme inhibition : Assess interactions with kinases or proteases via fluorometric/colorimetric assays (e.g., trypsin inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve bioactivity?

Methodological Answer: SAR strategies include:

- Analog synthesis : Modify substituents (e.g., pyridine ring, benzamide group) and test derivatives (Table 1).

- Functional group analysis : Compare bioactivity of thioxo vs. oxo groups at position 2 of the thiazolidinone ring .

Q. Table 1. Structural analogs and bioactivity

| Compound Class | Key Modifications | Observed Activity | Reference |

|---|---|---|---|

| Thiazolidinone derivatives | 4-Hydroxyphenyl substitution | Antimicrobial (MIC: 8 µg/mL) | |

| Pyridine-substituted benzamides | Pyridin-2-yl vs. pyridin-4-yl | Anticancer (IC₅₀: 12 µM) |

Q. How can researchers resolve contradictions in solubility vs. bioactivity data?

Methodological Answer: Address discrepancies via:

- Solubility enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles .

- Structural analysis : X-ray crystallography or DFT calculations to identify hydrophobic/hydrophilic regions affecting membrane permeability .

Q. What computational methods are suitable for predicting binding modes with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors in the thiazolidinone ring) .

Q. How should in vivo toxicity and pharmacokinetic studies be designed?

Methodological Answer:

- Animal models : Administer compound to rodents (oral/i.v.) and monitor plasma levels via LC-MS/MS .

- Toxicity endpoints : Assess liver/kidney function (ALT, creatinine) and histopathology .

- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation .

Q. What methodologies assess the environmental impact of this compound?

Methodological Answer:

- Ecotoxicology : Test acute toxicity on Daphnia magna (EC₅₀) and algal growth inhibition .

- Degradation studies : Expose to UV light or soil microbes and track breakdown products via HPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.